Cas no 1445-54-1 (Ethyl 3-chloropyridazine-4-carboxylate)

Ethyl 3-chloropyridazine-4-carboxylate is a versatile intermediate in organic synthesis. It offers high purity and stability, making it ideal for complex reactions. Its unique structure facilitates the development of diverse chemical entities, including pharmaceuticals and agrochemicals. This compound is well-suited for research and development applications due to its ease of handling and predictable reactivity.
Ethyl 3-chloropyridazine-4-carboxylate structure
1445-54-1 structure
Product Name:Ethyl 3-chloropyridazine-4-carboxylate
CAS No:1445-54-1
MF:C7H7ClN2O2
MW:186.595680475235
MDL:MFCD12828685
CID:1027613
PubChem ID:14542887
Update Time:2025-06-25

Ethyl 3-chloropyridazine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-chloropyridazine-4-carboxylate
    • 3-Chloro-pyridazine-4-carboxylic ac id ethyl este
    • 3-chloro-pyridazine-4-carboxylic acid ethyl ester
    • 6-Chlor-pyridazin-carbonsaeure-(5)-ethylester
    • ethyl 3-chloro-4-pyridazinecarboxylate
    • AMY20480
    • AS-31588
    • Z1255373892
    • Ethyl3-Chloropyridazine-4-carboxylate
    • DTXSID90561458
    • EN300-95013
    • 3-chloropyridazine-4-carboxylic acid ethyl ester
    • CS-0054919
    • DB-029746
    • A884796
    • SY006110
    • 1445-54-1
    • SB33656
    • MFCD12828685
    • AKOS015903611
    • SCHEMBL1623223
    • 4-Pyridazinecarboxylic acid, 3-chloro-, ethyl ester
    • UAEJFCPXIREEHM-UHFFFAOYSA-N
    • MDL: MFCD12828685
    • Inchi: 1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3
    • InChI Key: UAEJFCPXIREEHM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CN=N1)C(=O)OCC

Computed Properties

  • Exact Mass: 186.02000
  • Monoisotopic Mass: 186.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • Density: 1.311±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 49 ºC
  • Boiling Point: 327.3℃ at 760 mmHg
  • Flash Point: 151.7℃
  • Solubility: Slightly soluble (15 g/l) (25 º C),
  • PSA: 52.08000
  • LogP: 1.30670

Ethyl 3-chloropyridazine-4-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 3-chloropyridazine-4-carboxylate Pricemore >>

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Ethyl 3-chloropyridazine-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1445-54-1)Ethyl 3-chloropyridazine-4-carboxylate
Order Number:A884796
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:13
Price ($):312.0/1077.0
Email:sales@amadischem.com

Additional information on Ethyl 3-chloropyridazine-4-carboxylate

Ethyl 3-chloropyridazine-4-carboxylate (CAS No. 1445-54-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-chloropyridazine-4-carboxylate (CAS No. 1445-54-1) is a significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural framework, featuring both a pyridazine core and an ester functional group, makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.

The compound's molecular structure, characterized by a chlorinated pyridazine ring connected to a carboxylate ester, provides a versatile platform for further functionalization. This dual functionality allows for the introduction of diverse substituents, enabling the creation of complex molecules with tailored pharmacological properties. The chloropyridazine moiety, in particular, has garnered attention due to its role in enhancing binding affinity and metabolic stability in drug candidates.

In recent years, the pharmaceutical industry has witnessed a surge in the development of drugs targeting central nervous system (CNS) disorders. Pyridazine derivatives have emerged as promising scaffolds in this area, owing to their ability to modulate neurotransmitter systems effectively. Ethyl 3-chloropyridazine-4-carboxylate stands out as a key precursor in this context, facilitating the synthesis of compounds with potential applications in treating neurodegenerative diseases and cognitive impairments.

One of the most compelling aspects of Ethyl 3-chloropyridazine-4-carboxylate is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a precursor for kinase inhibitors, this compound contributes to the fight against these debilitating conditions. Recent studies have highlighted its utility in generating novel inhibitors that exhibit high selectivity and potency against specific kinases.

The ester group in Ethyl 3-chloropyridazine-4-carboxylate offers another layer of synthetic flexibility. It can be readily hydrolyzed to form carboxylic acids or converted into other functional groups such as amides and thioesters. These transformations are essential for diversifying the chemical library of drug candidates and exploring new therapeutic avenues. The ability to modify both the pyridazine ring and the ester moiety allows for extensive structural optimization, leading to improved pharmacokinetic profiles and reduced side effects.

The synthesis of Ethyl 3-chloropyridazine-4-carboxylate typically involves multi-step organic reactions starting from commercially available pyridazine derivatives. The chlorination step is critical, as it introduces the necessary electrophilic center for subsequent functionalization. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only improve efficiency but also minimize waste, aligning with green chemistry principles.

In academic research, Ethyl 3-chloropyridazine-4-carboxylate has been utilized as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-documented reactivity has provided insights into transition metal catalysis and organometallic chemistry. Such studies contribute to the broader understanding of organic transformations and lay the groundwork for innovative approaches in drug discovery.

The compound's potential extends beyond pharmaceutical applications; it has shown promise in materials science and agrochemical research. For instance, its derivatives have been explored as intermediates for synthesizing advanced polymers with unique properties. Additionally, some modified versions have demonstrated herbicidal and fungicidal activities, making them valuable candidates for crop protection formulations.

Ethical considerations are paramount when handling Ethyl 3-chloropyridazine-4-carboxylate, despite its non-hazardous nature under standard conditions. Proper storage and handling protocols must be followed to ensure safety during synthesis and purification processes. Collaborative efforts between academia and industry have led to standardized guidelines that promote responsible chemical management while maximizing research productivity.

The future prospects of Ethyl 3-chloropyridazine-4-carboxylate are bright, with ongoing research uncovering new applications and refining synthetic routes. As computational chemistry advances, virtual screening methods are being employed to identify promising derivatives more efficiently than traditional trial-and-error approaches. This synergy between experimental synthesis and computational modeling holds great potential for accelerating drug discovery programs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1445-54-1)Ethyl 3-chloropyridazine-4-carboxylate
A884796
Purity:99%/99%
Quantity:1g/5g
Price ($):312.0/1077.0
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